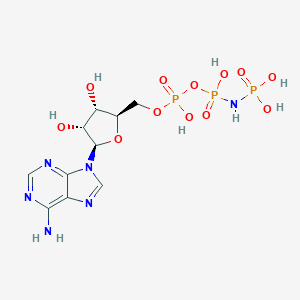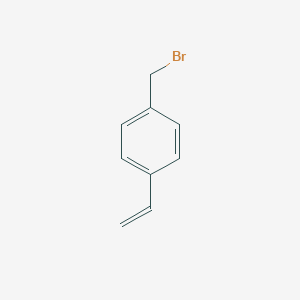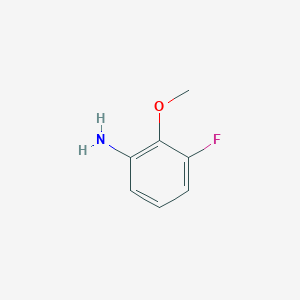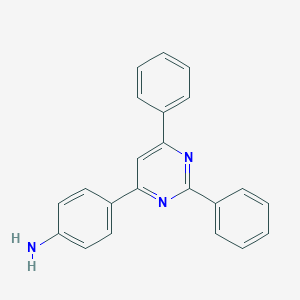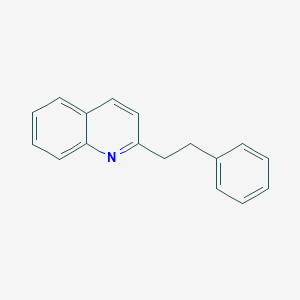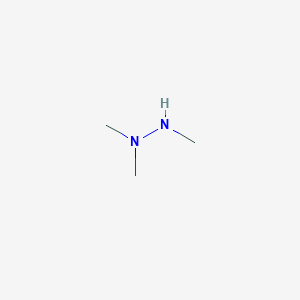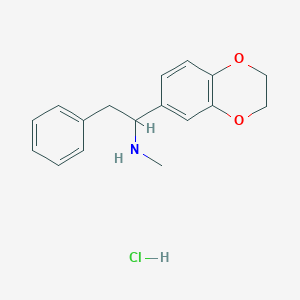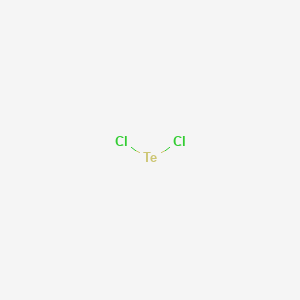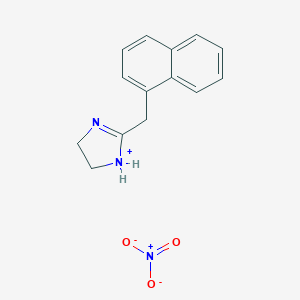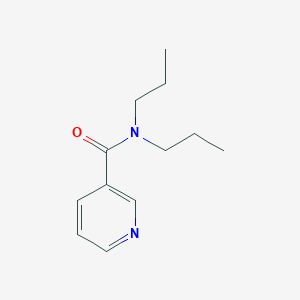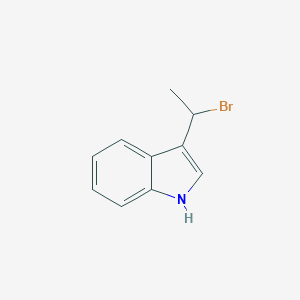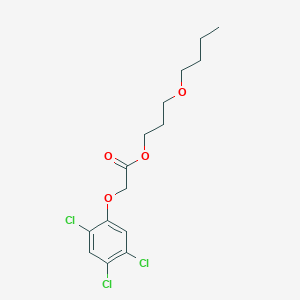
2,4,5-T-3-butoxypropyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-T-3-butoxypropyl is a synthetic compound that belongs to the class of herbicides. It is commonly used in agricultural practices to control the growth of weeds and unwanted vegetation. This compound is widely used due to its high effectiveness and low cost. However, it has been associated with several controversies, including its potential adverse effects on human health and the environment.
作用机制
The mechanism of action of 2,4,5-T-3-butoxypropyl involves the disruption of plant growth and development. It acts as a growth regulator, inhibiting the synthesis of auxins, which are plant hormones responsible for cell elongation and division. This leads to the inhibition of plant growth and eventually, the death of the plant.
生化和生理效应
2,4,5-T-3-butoxypropyl has been shown to have potential adverse effects on human health and the environment. It has been associated with the development of certain cancers, including non-Hodgkin's lymphoma and soft tissue sarcoma. It has also been linked to reproductive and developmental toxicity, as well as immune system disorders. In the environment, it can persist for a long time and contaminate soil and water, leading to potential ecological damage.
实验室实验的优点和局限性
The advantages of using 2,4,5-T-3-butoxypropyl in lab experiments include its high effectiveness in controlling the growth of plants, its low cost, and its availability. However, its potential adverse effects on human health and the environment must be taken into consideration when conducting experiments.
未来方向
Further research is needed to fully understand the potential adverse effects of 2,4,5-T-3-butoxypropyl on human health and the environment. The development of alternative herbicides that are more environmentally friendly and less toxic to humans is also needed. Additionally, the use of integrated pest management strategies that combine various methods, including biological control, cultural practices, and chemical control, should be encouraged to reduce the reliance on synthetic herbicides like 2,4,5-T-3-butoxypropyl.
合成方法
The synthesis of 2,4,5-T-3-butoxypropyl involves the reaction of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with 3-butoxy-1-propanol in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
2,4,5-T-3-butoxypropyl has been extensively studied for its herbicidal properties. It is used in agricultural practices to control the growth of weeds and unwanted vegetation. Its effectiveness has been demonstrated in various crops, including corn, soybean, cotton, and wheat. However, its potential adverse effects on human health and the environment have also been studied.
属性
CAS 编号 |
1928-48-9 |
|---|---|
产品名称 |
2,4,5-T-3-butoxypropyl |
分子式 |
C15H19Cl3O4 |
分子量 |
369.7 g/mol |
IUPAC 名称 |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H19Cl3O4/c1-2-3-5-20-6-4-7-21-15(19)10-22-14-9-12(17)11(16)8-13(14)18/h8-9H,2-7,10H2,1H3 |
InChI 键 |
ISEZZVFHNHWUQW-UHFFFAOYSA-N |
SMILES |
CCCCOCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
规范 SMILES |
CCCCOCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
其他 CAS 编号 |
1928-48-9 |
同义词 |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



